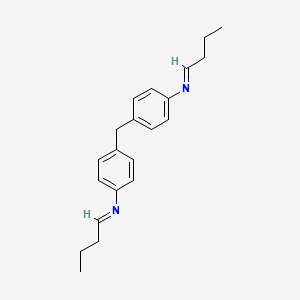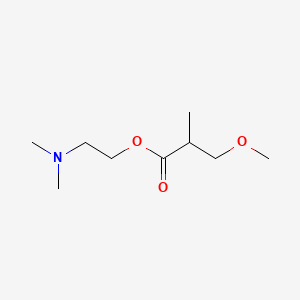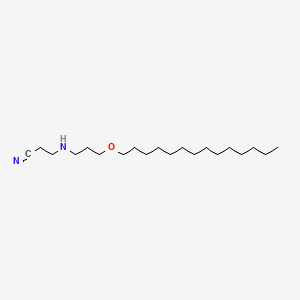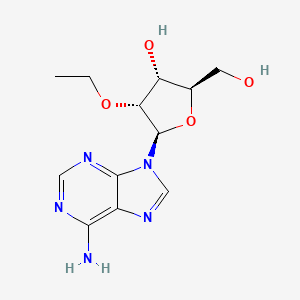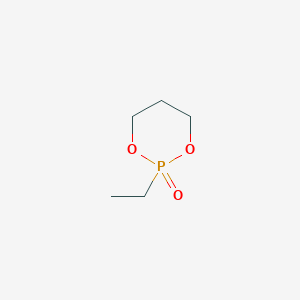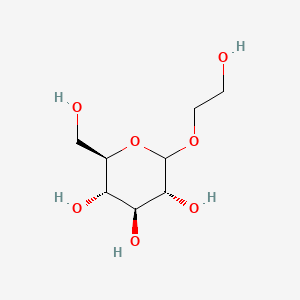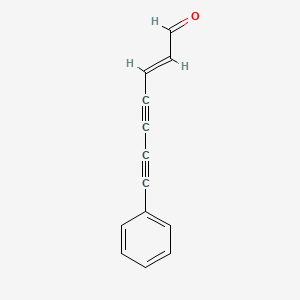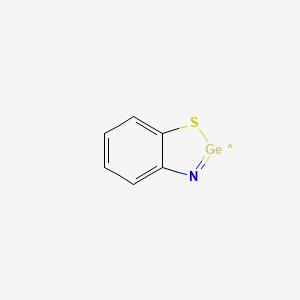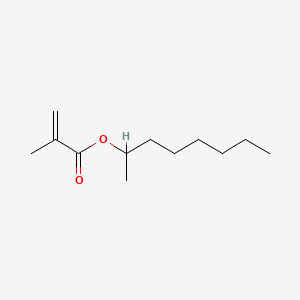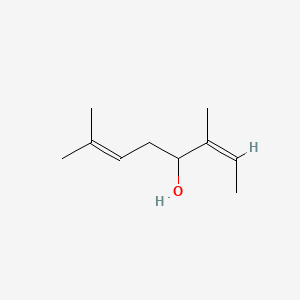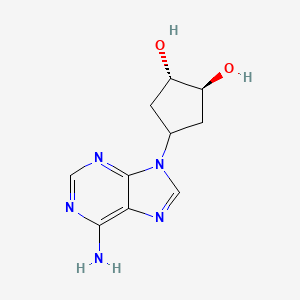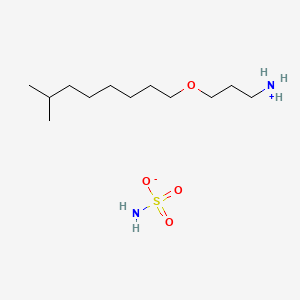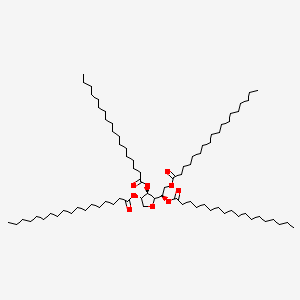
Sorbitan, tetraoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbitan, tetraoctadecanoate: is a complex organic compound belonging to the class of sorbitan esters. It is derived from sorbitol, a sugar alcohol, and is commonly used in the production of surfactants and emulsifiers. This compound plays a significant role in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sorbitan, tetraoctadecanoate typically involves the esterification of sorbitol with octadecanoic acid. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the complete conversion of sorbitol to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The resulting ester is then purified through distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Sorbitan, tetraoctadecanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ester to its corresponding alcohol.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, often using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield sorbitan monostearate, a common surfactant used in various applications.
Reduction: The reduction process can produce sorbitol, which can be further utilized in the production of other chemicals.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups, expanding the compound's utility in different fields.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, sorbitan, tetraoctadecanoate is used as an emulsifier and stabilizer in various formulations. It helps in the formation of stable emulsions, which are essential in the production of pharmaceuticals, cosmetics, and food products.
Biology: In biological research, this compound is utilized in cell culture media to support the growth and maintenance of cells. It helps in the formation of lipid bilayers and vesicles, which are crucial for studying membrane dynamics and drug delivery systems.
Medicine: In the medical field, this compound is used in the formulation of drug delivery systems. It enhances the solubility and bioavailability of poorly soluble drugs, making them more effective in treating various conditions.
Industry: In the industrial sector, this compound is employed in the production of surfactants and emulsifiers. These compounds are essential in the manufacturing of detergents, personal care products, and food additives.
Mecanismo De Acción
The mechanism by which sorbitan, tetraoctadecanoate exerts its effects involves its interaction with lipid bilayers and cell membranes. The compound integrates into the lipid bilayer, altering its properties and enhancing the stability of the emulsion or vesicle. This interaction is crucial for its role as an emulsifier and stabilizer in various applications.
Molecular Targets and Pathways: this compound targets lipid bilayers and cell membranes, affecting their fluidity and permeability. The compound's ability to integrate into these structures makes it valuable in drug delivery systems and cell culture media.
Comparación Con Compuestos Similares
Sorbitan Monostearate: Another sorbitan ester used as an emulsifier and stabilizer.
Polysorbates: A group of non-ionic surfactants derived from sorbitan and fatty acids.
Sorbitan Trioleate: A sorbitan ester with three oleic acid residues, used in similar applications.
Uniqueness: Sorbitan, tetraoctadecanoate is unique due to its specific fatty acid composition, which influences its emulsifying properties and stability. Its ability to form stable emulsions and vesicles makes it distinct from other similar compounds.
Propiedades
Número CAS |
61752-68-9 |
|---|---|
Fórmula molecular |
C78H148O9 |
Peso molecular |
1230.0 g/mol |
Nombre IUPAC |
[(2R)-2-[(3R,4S)-3,4-di(octadecanoyloxy)oxolan-2-yl]-2-octadecanoyloxyethyl] octadecanoate |
InChI |
InChI=1S/C78H148O9/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(79)83-69-71(85-74(80)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)77-78(87-76(82)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72(70-84-77)86-75(81)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3/h71-72,77-78H,5-70H2,1-4H3/t71-,72+,77?,78-/m1/s1 |
Clave InChI |
PZJDVAKEAKYPHG-UROSWEABSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](C1[C@@H]([C@H](CO1)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


